molecular formula C8H9N5O B1596842 3-Hydrazino-7-methoxy-1,2,4-benzotriazine CAS No. 75122-37-1

3-Hydrazino-7-methoxy-1,2,4-benzotriazine

Cat. No.: B1596842
CAS No.: 75122-37-1
M. Wt: 191.19 g/mol
InChI Key: OXMIZPFVOATHOH-UHFFFAOYSA-N
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Description

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H9N5O It is known for its unique structure, which includes a benzotriazine ring substituted with hydrazino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine typically involves the reaction of 7-methoxy-1,2,4-benzotriazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-7-methoxy-1,2,4-benzotriazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution of the methoxy group can introduce various functional groups into the benzotriazine ring .

Scientific Research Applications

3-Hydrazino-7-methoxy-1,2,4-benzotriazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazino-7-methoxy-1,2,4-benzotriazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazino-1,2-benzisothiazole 1,1-dioxide
  • 6-Chloro-2-hydrazino-1,3-benzoxazole
  • 1-(4-Methoxy-3-methylphenyl)hydrazine

Uniqueness

3-Hydrazino-7-methoxy-1,2,4-benzotriazine is unique due to the presence of both hydrazino and methoxy groups on the benzotriazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(7-methoxy-1,2,4-benzotriazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-14-5-2-3-6-7(4-5)12-13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIZPFVOATHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381708
Record name 3-hydrazino-7-methoxy-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75122-37-1
Record name 3-hydrazino-7-methoxy-1,2,4-benzotriazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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